Cas no 850878-47-6 ((2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid)
850878-47-6 structure
Product Name:(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid
Numéro CAS:850878-47-6
Le MF:C25H40O6
Mégawatts:436.581508636475
CID:1124026
PubChem ID:77916008
Update Time:2024-10-26
(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- Lancifodilactone F
- (2S)-2-[(3R,3Ar,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2
- (αS,2′R,3R,3aR,5aR,8S,10aS,10bS)-8-[(1R)-1,2-Dihydroxy-1-methylethyl]tetradecahydro-α,3a,10b-trimethyl-5′-oxospiro[cyclohept[e]indene-7(1H),2′(3′H)-furan]-3-acetic acid (ACI)
- 850878-47-6
- 2-[8-(1,2-Dihydroxypropan-2-yl)-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid
- AKOS037514714
- (2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid
-
- Piscine à noyau: 1S/C25H40O6/c1-15(21(28)29)17-8-11-23(3)18-5-6-19(24(4,30)14-26)25(12-9-20(27)31-25)13-16(18)7-10-22(17,23)2/h15-19,26,30H,5-14H2,1-4H3,(H,28,29)/t15-,16+,17+,18-,19-,22+,23-,24-,25+/m0/s1
- La clé Inchi: GFRDTMTUJTYIJJ-RACDTKHVSA-N
- Sourire: [C@]([C@@H]1CC[C@@H]2[C@@]3(CC[C@H]([C@H](C)C(=O)O)[C@]3(CC[C@@H]2C[C@]21OC(=O)CC2)C)C)(O)(C)CO
Propriétés calculées
- Qualité précise: 436.28200
- Masse isotopique unique: 436.28248899g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 3
- Nombre de récepteurs de liaison hydrogène: 6
- Comptage des atomes lourds: 31
- Nombre de liaisons rotatives: 4
- Complexité: 752
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 9
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.1
- Surface topologique des pôles: 104
Propriétés expérimentales
- Couleur / forme: Powder
- Dense: 1.21±0.1 g/cm3 (20 ºC 760 Torr)
- Point de fusion: 189-190℃
- Le PSA: 104.06000
- Le LogP: 3.77510
(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chengdu Biopurify Phytochemicals Ltd | BP0840-5mg |
Lancifodilactone F |
850878-47-6 | 98% | 5mg |
$0 | 2023-11-27 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0840-10mg |
Lancifodilactone F |
850878-47-6 | 98% | 10mg |
$0 | 2023-11-27 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0840-5mg |
Lancifodilactone F |
850878-47-6 | 98% | 5mg |
$0 | 2023-09-19 | |
| Chengdu Biopurify Phytochemicals Ltd | BP0840-10mg |
Lancifodilactone F |
850878-47-6 | 98% | 10mg |
$0 | 2023-09-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | L935736-5mg |
Lancifodilactone F |
850878-47-6 | ≥90% | 5mg |
¥2790.00 | 2023-11-27 | |
| Cooke Chemical | M7359258-5mg |
LancifodilactoneF |
850878-47-6 | ≥90% | 5mg |
RMB 2480.00 | 2023-11-27 | |
| Oakwood | 196214-20mg |
Lancifodilactone F |
850878-47-6 | 20mg |
$126.00 | 2023-11-27 |
(2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid Littérature connexe
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
850878-47-6 ((2S)-2-[(3R,3aR,5aR,7R,8S,10aS,10bS)-8-[(2R)-1,2-dihydroxypropan-2-yl]-3a,10b-dimethyl-5'-oxospiro[2,3,4,5,5a,6,8,9,10,10a-decahydro-1H-cyclohepta[e]indene-7,2'-oxolane]-3-yl]propanoic acid) Produits connexes
- 77-93-0(Triethyl citrate)
- 77-94-1(Tributyl citrate)
- 53-39-4(Oxandrolone)
- 58-20-8(Testosterone Cypionate)
- 77-90-7(Tributyl O-Acetylcitrate)
- 77-89-4(Triethyl O-Acetylcitrate)
- 19417-00-6(Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,2-d]oxepin-7,2'-oxiran]-3(2H)-one,hexahydro-1b,6-dihydroxy-8-(1-hydroxy-1-methylethyl)-6a-methyl-,(1aS,1bR,2S,2'R,5R,6S,6aR,7aR,8S)-)
- 77-95-2(D(-)-Quinic Acid)
- 91653-75-7(Spiro[2,5-methano-7H-oxireno[3,4]cyclopent[1,- 2-d]oxepin-7,2'-oxiran]-3(2H)-one,hexahydro-1b-hydroxy-8-(1-hydroxy-1- methylethyl)-6a-methyl-,(1aS,1bR,2R,2'R,5R,- 6aR,7aR,8S)-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
Fournisseurs recommandés
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Fournisseur de Chine
Réactif
SunaTech Inc.
Membre gold
Fournisseur de Chine
Réactif
Beyond Pharmaceutical Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
PRIBOLAB PTE.LTD
Membre gold
Fournisseur de Chine
Réactif
Essenoi Fine Chemical Co., Limited
Membre gold
Fournisseur de Chine
Réactif